
Bis(dichlorophosphino)methylamine
描述
Bis(dichlorophosphino)methylamine: is an organophosphorus compound with the molecular formula CH₃Cl₄NP₂. It is a versatile reagent used in various chemical reactions and has applications in both academic and industrial research. The compound is characterized by the presence of two dichlorophosphino groups attached to a central nitrogen atom, making it a valuable ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(dichlorophosphino)methylamine typically involves the reaction of phosphorus trichloride with methylamine. The reaction proceeds as follows: [ \text{PCl}_3 + 2 \text{CH}_3\text{NH}_2 \rightarrow (\text{Cl}_2\text{P})_2\text{NCH}_3 + 2 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Bis(dichlorophosphino)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(dichlorophosphoryl)methylamine.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.
Substitution: The dichlorophosphino groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Bis(dichlorophosphoryl)methylamine.
Reduction: Various phosphine derivatives.
Substitution: A wide range of substituted phosphine compounds.
科学研究应用
Chemistry: Bis(dichlorophosphino)methylamine is used as a ligand in coordination chemistry to stabilize metal complexes. It is also employed in the synthesis of various organophosphorus compounds.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: The compound finds applications in the production of flame retardants, plasticizers, and other specialty chemicals. It is also used in the development of new materials with unique properties.
作用机制
The mechanism of action of bis(dichlorophosphino)methylamine involves its ability to coordinate with metal ions through its phosphorus atoms. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also participate in redox reactions, where it can either donate or accept electrons, depending on the reaction conditions.
相似化合物的比较
- Bis(dichlorophosphino)ethane
- Bis(dichlorophosphino)benzene
- Bis(dimethylphosphino)methane
Comparison: Bis(dichlorophosphino)methylamine is unique due to the presence of a central nitrogen atom, which provides additional coordination sites compared to similar compounds like bis(dichlorophosphino)ethane and bis(dichlorophosphino)benzene. This makes it a more versatile ligand in coordination chemistry. Additionally, the methyl group attached to the nitrogen atom can influence the electronic properties of the compound, making it distinct from other bis(phosphino) compounds.
属性
IUPAC Name |
N,N-bis(dichlorophosphanyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl4NP2/c1-6(7(2)3)8(4)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVUZIHBLOWYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(P(Cl)Cl)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl4NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170142 | |
| Record name | Bis(dichlorophosphino)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17648-16-7 | |
| Record name | Bis(dichlorophosphino)methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(dichlorophosphino)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions Bis(dichlorophosphino)methylamine undergoes, and what types of structures can be formed?
A1: this compound, (Cl2P)2NCH3, acts as a versatile precursor for synthesizing various phosphorus and nitrogen-containing heterocyclic compounds [, ]. It reacts with bifunctional agents like catechols, N,N′-disubstituted ureas, and thioureas.
- When reacted in a 1:1 molar ratio, this compound forms six or seven-membered heterocyclic ring systems [].
- In a 1:2 molar ratio, the reaction yields bicyclic compounds [].
Q2: Is there structural information available about this compound and related compounds?
A2: Yes, nuclear magnetic resonance (NMR) studies, including double resonance experiments with isotopically labelled this compound (containing 13C or 15N) in a liquid crystal medium have provided insights into its structure []. These studies suggest that the molecule adopts a planar skeleton with a P-N-P bond angle of approximately 117° and a P-N bond length of roughly 166.4 pm []. Similar techniques have been applied to characterize the products of its reactions, like the oxo- and thioxo-derivatives of cyclodiphosph(III)azanes, providing valuable information about their 1H and 31P NMR spectral properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


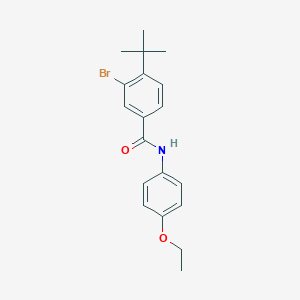



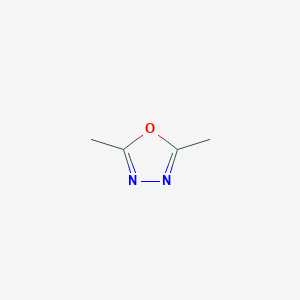
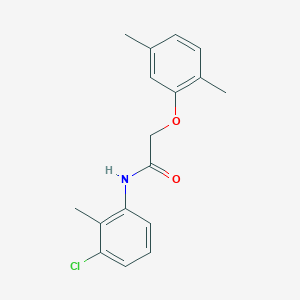

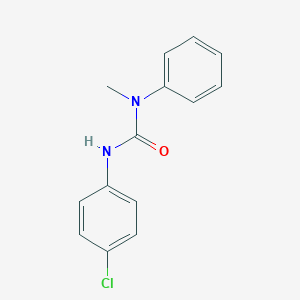

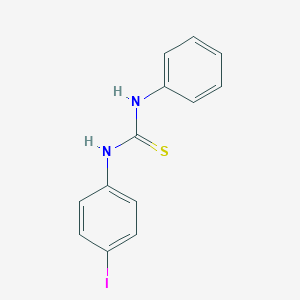
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
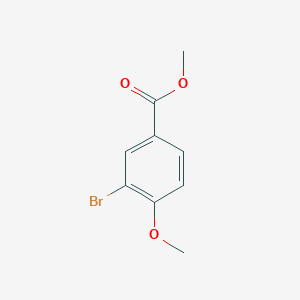

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
